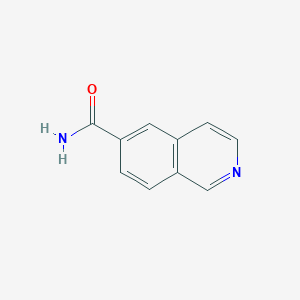

Isoquinoline-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinoline-6-carboxamide is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

作用機序

Target of Action

Isoquinoline-6-carboxamide primarily targets the peripheral benzodiazepine receptor (PBR) . This receptor shares a close physical association with the permeability transition pore complex (PTPC), a pivotal regulator of cell death located at mitochondrial contact sites . It also targets protein kinases (PKs) , which are the main regulators of cell survival and proliferation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it induces antioxidant inhibitable collapse of the inner mitochondrial membrane potential and mitochondrial swelling in certain human leukemia cells . It also down-regulates Bcl-2 and up-regulates BAX and Caspase-3 .

Biochemical Pathways

The compound affects several biochemical pathways. This suggests that the cytotoxicity of this compound relies upon Bcl-2 resistant generation of oxidative stress . It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Pharmacokinetics

The ADME properties of this compound derivatives have been assessed in silico. All of the most potent compounds are orally bioavailable without blood-brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It shows good anti-proliferative activities against several cell lines . It also suppresses lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .

生化学分析

Biochemical Properties

Isoquinoline-6-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have potential as an anti-proliferative agent, apoptotic inducer, and Pim-1 kinase inhibitor . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: Isoquinoline-6-carboxamide can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are preferred due to their efficiency and environmentally friendly nature.

化学反応の分析

Types of Reactions: Isoquinoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form more complex heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic and basic conditions are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield isoquinoline N-oxides, while reduction reactions can produce tetrahydroisoquinoline derivatives .

科学的研究の応用

Isoquinoline-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent . In medicine, isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and neurodegenerative disorders . In industry, this compound is used in the production of dyes, catalysts, and materials .

類似化合物との比較

Similar Compounds: Similar compounds to isoquinoline-6-carboxamide include quinoline, quinoline-3-carboxamide, and tetrahydroisoquinoline . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

特性

IUPAC Name |

isoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJVWMQHKCGMLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2771787.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)

![N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2771790.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)

![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)